molecular formula C15H11F3O2S B1142873 3-(4-Methylthiophenyl)-5-trifluoromethylbenzoic acid CAS No. 1261975-51-2

3-(4-Methylthiophenyl)-5-trifluoromethylbenzoic acid

Cat. No.: B1142873
CAS No.: 1261975-51-2
M. Wt: 312.3068496
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methylthiophenyl)-5-trifluoromethylbenzoic acid is an organic compound that features a trifluoromethyl group and a methylthio group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylthiophenyl)-5-trifluoromethylbenzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylthiophenyl)-5-trifluoromethylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(4-Methylthiophenyl)-5-trifluoromethylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methylthio group can participate in redox reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methylthiophenyl)-5-trifluoromethylbenzoic acid is unique due to the presence of both trifluoromethyl and methylthio groups, which confer distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the methylthio group provides additional reactivity for redox and substitution reactions.

Properties

IUPAC Name

3-(4-methylsulfanylphenyl)-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O2S/c1-21-13-4-2-9(3-5-13)10-6-11(14(19)20)8-12(7-10)15(16,17)18/h2-8H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZMDUGNYLNNGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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